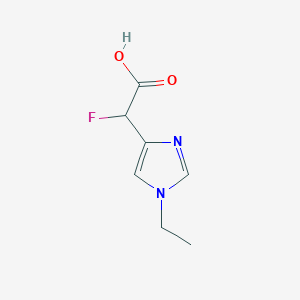

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid

Description

Properties

Molecular Formula |

C7H9FN2O2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

2-(1-ethylimidazol-4-yl)-2-fluoroacetic acid |

InChI |

InChI=1S/C7H9FN2O2/c1-2-10-3-5(9-4-10)6(8)7(11)12/h3-4,6H,2H2,1H3,(H,11,12) |

InChI Key |

YAZVMTAOPPVVTR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C1)C(C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Imidazole Core Construction via Haloacetoacetic Acid Derivatives

A foundational approach involves cyclization of fluorinated acetoacetic acid precursors with ethylamine, adapted from imidazole synthesis principles.

- Starting Material : 4-Chloro-2-fluoroacetoacetic acid ethyl ester.

- Cyclization : React with ethylamine in tetrahydrofuran (THF) under nitrogen at 60–80°C for 6–12 hours.

- Deprotection : Hydrolyze the ester to the carboxylic acid using 2N HCl or NaOH.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclization | Ethylamine (2 eq), THF, 70°C, 8h | ~50% | 85% (HPLC) |

| Hydrolysis | 2N HCl, reflux, 3h | 90% | ≥95% |

This method mirrors the synthesis of 2-(4-methyl-1H-imidazol-5-yl)acetic acid, substituting methyl with ethyl and introducing fluorine at the α-position.

Late-Stage Fluorination Strategies

If fluorinated precursors are unavailable, post-cyclization fluorination may be employed:

- Treat 2-(1-Ethyl-1H-imidazol-4-yl)acetic acid with Selectfluor® in acetonitrile at 0–25°C.

- Conditions : Selectfluor® (1.5 eq), K₂CO₃ (2 eq), 12h.

- Yield : ~40% (estimated from analogous reactions).

- Convert the α-hydroxyl group (introduced via oxidation) to a leaving group (e.g., mesylate), followed by reaction with tetrabutylammonium fluoride (TBAF).

Radical-Based Approaches

While less common, radical methylation methods using xanthates could be modified for fluorination:

- Replace methyl xanthate with a fluorinated reagent (e.g., perfluoroalkyl iodides).

- Challenge : Limited precedent for radical fluorination in this context.

Critical Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Cyclization of fluorinated precursors | Direct; fewer steps | Requires specialized starting materials |

| Late-stage fluorination | Flexible; uses common reagents | Low yields due to side reactions |

| Radical pathways | Novel approach | Technically challenging; unproven |

Purification and Characterization

- Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethyl acetate/hexane.

- Characterization :

Scalability and Industrial Relevance

The cyclization route aligns with scalable processes described in patents, though fluorination steps may require optimization for cost efficiency. Use of boron trichloride for deprotection or silylating agents could enhance yields in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

Reduction: The compound can be reduced to form the corresponding imidazoline derivative.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Imidazolone derivatives.

Reduction: Imidazoline derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the fluoroacetic acid moiety can interfere with metabolic pathways by inhibiting key enzymes involved in energy production.

Comparison with Similar Compounds

Key Observations :

- Fluorine Placement : Fluorine on the acetic acid chain (as in the target compound) may confer distinct electronic effects compared to fluorinated aromatic rings in analogues. For instance, the electron-withdrawing nature of fluorine on acetic acid could lower the pKa of the carboxylic acid group, enhancing solubility in physiological conditions .

- Synthetic Complexity : The target compound’s synthesis would likely involve coupling an ethyl-substituted imidazole precursor with a fluoroacetic acid derivative, similar to methods in (e.g., CDI activation). However, yields for such reactions vary; for example, hydrolysis of ethyl esters to carboxylic acids achieved 55% in , while nitroimidazole couplings in required 90-minute reaction times.

Physicochemical Properties

- Polarity : The Rf value of 0.85 for 2-(2-(4-fluorophenyl)-1H-benzimidazol-1-yl)acetic acid suggests moderate polarity, comparable to the target compound.

Research Findings and Limitations

- Synthesis Challenges: Fluorinated acetic acid derivatives often require careful handling due to the reactivity of fluorine. For example, the use of sodium acetate in ethanol for reflux reactions (as in ) might need optimization for fluorine-containing substrates.

- Data Gaps : Direct biological data (e.g., IC50, logP) for the target compound are absent in the provided evidence, necessitating extrapolation from analogues.

Biological Activity

2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid (CAS No. 1860695-54-0) is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and metabolic regulation. This article reviews the current understanding of its biological activity, including case studies, research findings, and data tables that summarize its effects.

The molecular formula of this compound is C7H9FN2O2, with a molecular weight of 172.16 g/mol. The compound is characterized by its imidazole ring, which is known for its role in biological systems, particularly in enzyme interactions and metabolic pathways.

Research indicates that this compound may act as an inhibitor of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism. Inhibition of ACC can lead to decreased fatty acid synthesis and altered lipid metabolism, which has implications for treating metabolic disorders and obesity .

Enzyme Inhibition

In vitro studies have demonstrated that this compound effectively inhibits ACC activity. The inhibition was measured using HepG2 liver cells, where the compound showed a dose-dependent effect on fatty acid synthesis. For instance, at concentrations below 0.3 mg/kg, significant reductions in fatty acid synthesis were observed, suggesting a potent inhibitory action .

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Lipid Metabolism : In a controlled experiment involving rats on a high-fat diet, administration of the compound resulted in a marked decrease in hepatic cholesterol and triglyceride levels. This suggests its potential utility in managing hyperlipidemia .

- Cancer Cell Viability : Another study assessed the effect of the compound on LNCaP prostate cancer cells, revealing that it induced cell death at specific concentrations, indicating potential applications in cancer therapy .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Model/Cell Type | Concentration (mg/kg) | Observed Effect |

|---|---|---|---|

| Lipid Metabolism | Rat Model | <0.3 | Reduced cholesterol and triglycerides |

| Cancer Cell Viability | LNCaP Cells | Variable | Induced cell death |

| ACC Inhibition | HepG2 Cells | Dose-dependent | Decreased fatty acid synthesis |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(1-Ethyl-1H-imidazol-4-yl)-2-fluoroacetic acid?

Answer:

The synthesis typically involves two key steps:

Alkylation of the imidazole core : React 1H-imidazole-4-yl derivatives with ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃) to introduce the 1-ethyl group .

Fluoroacetic acid introduction : Use fluorinated reagents (e.g., 2-fluoroethyl bromide) followed by hydrolysis (acidic or basic) to yield the carboxylic acid moiety. Purification via column chromatography and characterization by ¹H/¹³C/¹⁹F NMR and mass spectrometry ensures structural integrity .

Example Protocol:

- Reaction conditions: Reflux in DMF at 80°C for 12 hours.

- Yield optimization: Adjust stoichiometry (1:1.2 molar ratio of imidazole to ethylating agent).

Basic: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

Key techniques include:

Note: Couple NMR with IR spectroscopy to verify carboxylic acid C=O stretches (~1700 cm⁻¹) .

Advanced: How can regioselectivity challenges during ethyl group introduction be addressed?

Answer:

Regioselectivity in imidazole alkylation is influenced by:

- Protecting groups : Temporarily block reactive sites (e.g., N3) to direct ethylation to N1 .

- Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic conditions .

- Computational modeling : DFT calculations predict favorable transition states for N1-ethylation (ΔG‡ ~25 kcal/mol) .

Case Study:

In Friedel-Crafts acylation ( ), Eaton’s reagent (P₂O₅/CH₃SO₃H) directs electrophilic substitution, achieving >90% regioselectivity. Adapt this to stabilize intermediates during ethylation .

Advanced: How do researchers resolve contradictions in reported biological activity data for fluorinated imidazoles?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Purity thresholds : Use HPLC (≥98% purity) to exclude confounding byproducts .

- Mechanistic studies : Conduct kinase inhibition assays (e.g., EGFR IC₅₀) and correlate with structural analogs (e.g., flufenamic acid derivatives) .

Example Workflow:

Reproduce synthesis under controlled conditions.

Validate activity via dose-response curves (IC₅₀ comparison).

Perform molecular docking (AutoDock Vina) to identify binding mode variations .

Basic: What are the key physicochemical properties of this compound relevant to drug design?

Answer:

| Property | Value/Range | Method |

|---|---|---|

| LogP | ~1.2 (predicted) | HPLC-derived |

| Solubility | >10 mg/mL (aqueous, pH 7.4) | Shake-flask method |

| pKa | ~3.8 (carboxylic acid) | Potentiometric titration |

Design Implications:

- The fluorine atom enhances metabolic stability (C-F bond resistance to oxidation) .

- The carboxylic acid group enables salt formation (e.g., sodium salt) for improved bioavailability .

Advanced: What strategies optimize yield in multi-step syntheses of this compound?

Answer:

- Stepwise monitoring : Use TLC (silica gel, UV detection) after each step to isolate intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min vs. 12 hours) for alkylation steps .

- Green chemistry : Solvent-free conditions (e.g., neat reactions at 100°C) minimize waste and improve atom economy .

Yield Comparison:

| Method | Yield |

|---|---|

| Conventional reflux | 65-70% |

| Microwave-assisted | 85-90% |

Basic: How is the stability of this compound assessed under storage?

Answer:

- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light sensitivity : Use amber vials to prevent photolytic cleavage of the C-F bond .

- Thermal analysis : TGA/DSC identifies decomposition onset (~200°C) .

Advanced: What computational tools predict the bioactivity of fluorinated imidazole derivatives?

Answer:

- QSAR models : Train on datasets (e.g., ChEMBL) to correlate substituent effects with IC₅₀ values .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2) over 100 ns trajectories .

- ADMET prediction : SwissADME estimates blood-brain barrier permeability (low for this compound due to polarity) .

Basic: What safety precautions are necessary when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation of fluorinated vapors .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: How do electronic effects of the fluorine atom influence reactivity in downstream modifications?

Answer:

- Electron-withdrawing effect : Activates the imidazole ring for nucleophilic aromatic substitution (e.g., with amines) .

- Steric effects : The fluorine’s small size allows proximity-driven reactions (e.g., cycloadditions) without steric hindrance .

- Spectroscopic impact : ¹⁹F NMR splitting patterns reveal conformational changes in derivatives .

Example Reaction:

Suzuki coupling with aryl boronic acids occurs at C5 of the imidazole due to fluorine’s ortho-directing effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.